molecular formula C22H28N2O2 B15288398 3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 83708-11-6

3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

Cat. No.: B15288398
CAS No.: 83708-11-6
M. Wt: 352.5 g/mol
InChI Key: BXGSQUNMZMHPKS-UHFFFAOYSA-N
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Description

Beta-Hydroxy Fentanyl: is an opioid analgesic that is an analogue of fentanyl. It is structurally categorized as an opioid and is known for its potent analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxy Fentanyl can be synthesized through a series of chemical reactions involving the modification of the fentanyl structure. The synthesis typically involves the hydroxylation of the fentanyl molecule to introduce a hydroxyl group at the beta position. This process can be achieved using various reagents and catalysts under controlled conditions .

Industrial Production Methods: The industrial production of beta-Hydroxy Fentanyl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxy Fentanyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives .

Mechanism of Action

Beta-Hydroxy Fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade of events results in the modulation of neurotransmitter release and produces analgesic effects .

Comparison with Similar Compounds

Uniqueness: Beta-Hydroxy Fentanyl is unique due to the presence of the hydroxyl group at the beta position, which can influence its pharmacokinetics and pharmacodynamics. This structural modification can affect its potency, duration of action, and metabolic pathways compared to other fentanyl analogues .

Properties

CAS No.

83708-11-6

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H28N2O2/c25-18-14-22(26)24(20-9-5-2-6-10-20)21-12-16-23(17-13-21)15-11-19-7-3-1-4-8-19/h1-10,21,25H,11-18H2

InChI Key

BXGSQUNMZMHPKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCO)CCC3=CC=CC=C3

Origin of Product

United States

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